2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Catalog No.
S583707
CAS No.
3322-70-1
M.F
C9H16O5
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

CAS Number

3322-70-1

Product Name

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

IUPAC Name

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2

InChI Key

ZMFZVJRDJVDKQN-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1(CO)CO)(CO)CO

Synonyms

2,2,5,5-tetra(hydroxymethyl)cyclopentanone

Canonical SMILES

C1CC(C(=O)C1(CO)CO)(CO)CO

The exact mass of the compound 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (CAS 3322-70-1) is a highly functionalized, conformationally restricted cyclic tetrol featuring four primary hydroxyl groups and a central ketone moiety. Unlike standard aliphatic polyols, this compound provides a rigid cyclopentanone core that dictates precise spatial orientation of its reactive sites. In industrial and advanced synthetic procurement, it is primarily sourced as a specialized crosslinking agent, a precursor for rigid polymer networks (such as polyurethanes and polyacetals), and a central scaffold for conformationally restricted lipids and spiro-compounds. Its dual functionality (ketone plus tetrol) allows for orthogonal functionalization, making it a high-value building block where standard aliphatic tetrols fail to provide necessary structural rigidity or secondary reactive sites[1].

Generic substitution with common tetrols like pentaerythritol or flexible aliphatic polyols fundamentally alters the thermomechanical and spatial properties of the resulting derivatives. Pentaerythritol lacks both the central ketone functionality—preventing orthogonal derivatization—and the rigid five-membered ring that restricts the conformational freedom of the hydroxymethyl arms. When synthesizing complex spiro-acetals or restricted acidic lipids, the use of flexible analogs leads to entropic penalties, lower cyclization yields, and loss of target geometry. In polymer applications, substituting this compound with acyclic crosslinkers significantly reduces the glass transition temperature (Tg) and mechanical stiffness of the cured resin, compromising application-critical performance in high-durability coatings and specialized adhesives [1].

Yield Superiority in Conformationally Restricted Phospholipid Synthesis

In the synthesis of thio- and selenophospholipids, the spatial orientation of the hydroxyl groups is critical for successful phosphorylation and subsequent cyclization. Utilizing 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone provides a pre-organized, rigid scaffold that significantly enhances the yield of protected polyol amidophosphites compared to flexible aliphatic tetrols. The cyclopentanone core restricts the degrees of freedom, reducing side reactions and intermolecular oligomerization during the phosphorylation step [1].

Evidence DimensionPre-organization and cyclization efficiency
Target Compound DataHigh target specificity with restricted spatial geometry
Comparator Or BaselinePentaerythritol (flexible acyclic core)
Quantified DifferenceReduced entropic penalty during cyclization
ConditionsPhosphorylation with amidophosphorous acid chlorides

For buyers synthesizing complex lipids or spiro-compounds, this pre-organized core minimizes purification costs and maximizes throughput.

Orthogonal Functionalization Potential vs. Standard Tetrols

Unlike standard crosslinkers such as pentaerythritol, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone retains a reactive ketone group at the C1 position. This allows for orthogonal derivatization, such as oxime formation, acetalization, or Baeyer-Villiger oxidation, without compromising the four primary hydroxyl groups. This dual-nature reactivity enables the design of multi-stimuli-responsive polymers and advanced molecular architectures that are synthetically inaccessible using purely hydroxyl-functionalized baselines [1].

Evidence DimensionOrthogonal reactive sites
Target Compound Data4 primary hydroxyls + 1 ketone
Comparator Or BaselinePentaerythritol (4 primary hydroxyls, 0 ketones)
Quantified Difference1 additional orthogonal functional group
ConditionsStandard derivatization conditions (e.g., reductive amination, oxime formation)

Enables the procurement of a single precursor for complex, multi-step syntheses, reducing the need for elaborate protecting-group strategies.

Thermomechanical Enhancement in Crosslinked Networks

Incorporating a rigid cyclic core into polymer networks inherently restricts macromolecular chain mobility. When 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone is used as a crosslinking agent in polyurethanes or polyesters, the resulting networks exhibit a higher glass transition temperature (Tg) and improved mechanical stiffness compared to networks crosslinked with acyclic aliphatic tetrols. The steric bulk and rigidity of the cyclopentane ring provide enhanced thermal stability, making it superior for high-performance coatings and structural resins .

Evidence DimensionPolymer network rigidity (Tg)
Target Compound DataElevated Tg due to rigid cyclic core
Comparator Or BaselineAcyclic tetrols (e.g., pentaerythritol)
Quantified DifferenceMeasurable increase in thermal and mechanical stability
ConditionsCured polyurethane or polyester resin formulations

Procurement engineers selecting crosslinkers for high-temperature or high-stress environments must prioritize this rigid cyclic tetrol to meet stringent thermomechanical specifications.

Synthesis of Conformationally Restricted Phospholipids

Directly utilizing the pre-organized hydroxyl groups for the development of novel thio- and selenophospholipids, where spatial restriction is required to minimize entropic penalties during cyclization and improve overall synthetic yield [1].

High-Tg Polyurethane and Polyester Resins

Applied as a premium crosslinking agent in industrial coatings and structural adhesives where enhanced thermal stability, rigidity, and elevated glass transition temperatures are required over standard pentaerythritol-based formulations [2].

Advanced Spiro-Acetal Scaffolds

Used as a core building block in the synthesis of complex cyclic acetals and spiro-compounds, leveraging the restricted geometry of the cyclopentanone core to drive high-yield cyclization reactions [2].

Orthogonally Functionalized Polymer Networks

Exploiting the central ketone group to attach secondary functional moieties (e.g., via oxime linkage) after the primary hydroxyl groups have been polymerized, ideal for the procurement of precursors for stimuli-responsive materials [2].

XLogP3

-2.1

Other CAS

3322-70-1

Wikipedia

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types